molecular formula C5H7N3S B1363869 4-Allyl-4H-[1,2,4]triazole-3-thiol CAS No. 52231-28-4

4-Allyl-4H-[1,2,4]triazole-3-thiol

Cat. No. B1363869
CAS RN: 52231-28-4
M. Wt: 141.2 g/mol
InChI Key: YOJMCUNJVJCMGP-UHFFFAOYSA-N
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Description

4-Allyl-4H-[1,2,4]triazole-3-thiol (4AT) is an organic compound belonging to the class of heterocyclic compounds. It is a triazole derivative and is used in a variety of scientific research applications. 4AT has a wide range of biochemical and physiological effects, making it a valuable compound for laboratory experiments.

Scientific Research Applications

Corrosion Inhibition in Mild Steel

4-Allyl-4H-[1,2,4]triazole-3-thiol has been found to be effective in inhibiting corrosion in mild steel. A study demonstrated that this compound, when used in a 0.1 M H2SO4 solution, could significantly inhibit the corrosion process. The efficiency of inhibition increased with the concentration of the inhibitor, and the compound worked by forming a protective film on the mild steel surface (Orhan et al., 2012).

Synthesis of Schiff Bases

Another application of 4-Allyl-4H-[1,2,4]triazole-3-thiol is in the synthesis of Schiff bases. These compounds are created through a facile process, starting with 2-isonicotinoyl-N-allylhydrazinecarbothioamide. The synthesized compounds, including Schiff base derivatives, exhibit diverse structural properties and potential biological activity (Mobinikhaledi et al., 2010).

Antitumor Activity

4-Allyl-4H-[1,2,4]triazole-3-thiol derivatives have also been investigated for their potential antitumor properties. Certain derivatives of this compound were synthesized and their antitumor effects were studied, indicating the potential for medical applications in cancer treatment (Ovsepyan et al., 2018).

Antimicrobial Properties

The compound has been studied for its antimicrobial properties as well. Research has shown that derivatives of 4-Allyl-4H-[1,2,4]triazole-3-thiol exhibit significant antibacterial and antifungal activities against various microorganisms, making them of interest in the development of new antimicrobial agents (Colanceska-Ragenovic et al., 2001).

DNA Methylation Inhibition

In the field of genetics and molecular biology, some derivatives of 4-Allyl-4H-[1,2,4]triazole-3-thiol have been explored for their role in DNA methylation inhibition. This application is significant in cancer research and the development of new therapeutic strategies (Hakobyan et al., 2017).

Future Directions

Given the importance of the triazole scaffold, its synthesis has attracted much attention . This suggests that there may be future research directions exploring new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds, which would be very useful for the discovery of new drug candidates .

properties

IUPAC Name

4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3S/c1-2-3-8-4-6-7-5(8)9/h2,4H,1,3H2,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOJMCUNJVJCMGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C=NNC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90366384
Record name 4-Allyl-4H-[1,2,4]triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

15.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24827897
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-Allyl-4H-[1,2,4]triazole-3-thiol

CAS RN

52231-28-4
Record name 4-Allyl-4H-[1,2,4]triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SV Dilanyan, TR Hovsepyan, LE Nersesyan… - Russian Journal of …, 2020 - Springer
Bis-1,2,4-triazoles with aryl and alkyl linkers were synthesized. In order to increase their hydrophilicity and potential biological activity, pharmacophore electron-deficient groups (…
Number of citations: 2 link.springer.com

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